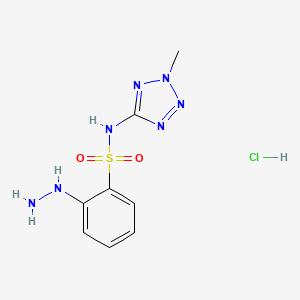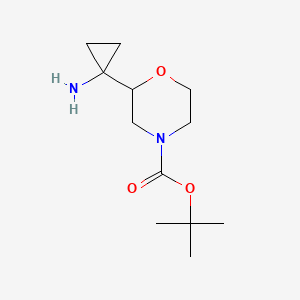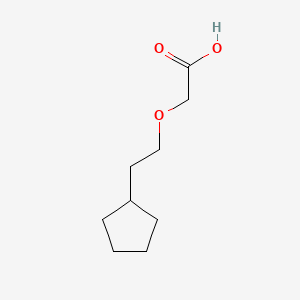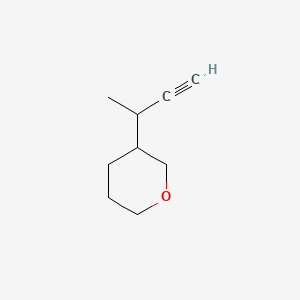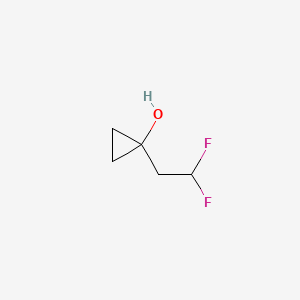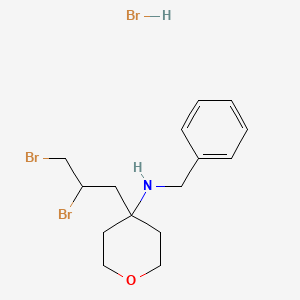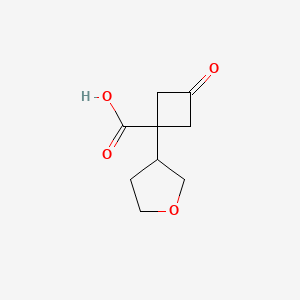
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C9H12O4. This compound is characterized by a cyclobutane ring substituted with an oxo group and a carboxylic acid group, along with an oxolan (tetrahydrofuran) ring attached to the cyclobutane ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid typically involves multi-step reactions. One common method involves the following steps:
Starting Materials: Acetone, bromine, and malononitrile.
Solvents: Ethanol, dimethylformamide (DMF), and water.
Catalysts and Reagents: Sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
Reaction Steps: The reaction proceeds through a three-step process involving bromination, cyclization, and hydrolysis to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
Chemistry: 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound is utilized in the development of drugs for treating various diseases. For example, it is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials. Its unique structure makes it valuable for creating materials with specific electronic properties .
作用机制
The mechanism of action of 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby blocking the signaling pathways that promote cancer cell growth .
相似化合物的比较
3-oxocyclobutanecarboxylic acid: Similar structure but lacks the oxolan ring.
3-hydroxycyclobutanecarboxylic acid: Contains a hydroxyl group instead of an oxo group.
Cyclobutanecarboxylic acid: Lacks both the oxo and oxolan groups.
Uniqueness: 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the oxo group and the oxolan ring, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing complex molecules with specific functional groups and properties .
属性
IUPAC Name |
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-3-9(4-7,8(11)12)6-1-2-13-5-6/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKCGKWMSYFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
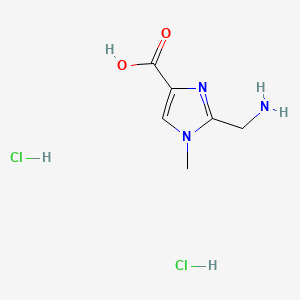
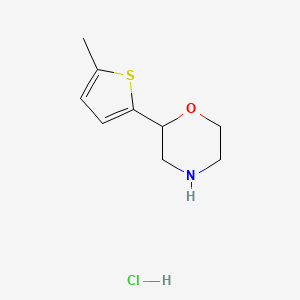
![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)
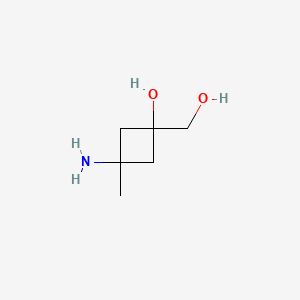
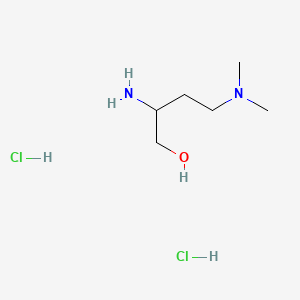
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)
